molecular formula C14H17NO3 B8100827 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid

Cat. No.: B8100827
M. Wt: 247.29 g/mol
InChI Key: JKTRSAHBYMWKAA-UHFFFAOYSA-N
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Description

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid is a synthetic compound belonging to the class of indole derivatives This compound is characterized by the presence of a hydroxypentyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring

Preparation Methods

The synthesis of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the following steps:

    Alkylation: The indole ring is alkylated with 4-bromopentanol under basic conditions to introduce the hydroxypentyl group.

    Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group at the 3-position of the indole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in studies related to receptor binding and signal transduction due to its structural similarity to natural indole compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypentyl group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid can be compared with other similar compounds, such as:

    1-(4-Hydroxypentyl)-1H-indole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(4-Hydroxypentyl)-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    1-(4-Hydroxypentyl)-1H-indole-3-carboxylic ester: Similar structure but with an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-hydroxypentyl)indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRSAHBYMWKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342458
Record name 1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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